Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

sGC stimulator cardiovascular process chemistry

Sourcing a non-fluorinated or ester-deleted pyrazolo[3,4-b]pyridine analog can collapse target potency and block downstream coupling. This 5-fluoro methyl ester is the direct intermediate in the published vericiguat route, delivering the exact pharmacophoric substitution required for sGC engagement. - Enables vericiguat impurity synthesis and backup sGC stimulator programs - Fluorine hinge-binding motif drives 10- to 100-fold kinase potency gains over non-fluorinated cores - C3 methyl ester supports parallel amide/hydrazide library diversification

Molecular Formula C8H6FN3O2
Molecular Weight 195.15 g/mol
CAS No. 1256817-19-2
Cat. No. B11900528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
CAS1256817-19-2
Molecular FormulaC8H6FN3O2
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=C(C=NC2=NN1)F
InChIInChI=1S/C8H6FN3O2/c1-14-8(13)6-5-2-4(9)3-10-7(5)12-11-6/h2-3H,1H3,(H,10,11,12)
InChIKeyLTLCSMUVOGRSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1256817-19-2): Core Scaffold Procurement for Kinase-Focused and Cardiovascular Drug Discovery


Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a bicyclic heterocycle belonging to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry that closely mimics the purine core of ATP [1]. The compound features a C3 methyl ester and a C5 fluorine atom on the fused pyrazole-pyridine ring system (C₈H₆FN₃O₂, MW = 195.15 g/mol). More than 300,000 1H-pyrazolo[3,4-b]pyridine structures have been reported, with over 2,400 patents, underscoring the scaffold's broad utility across kinase inhibition, cardiovascular, and anti-infective programs [1]. This particular substitution pattern—5-fluoro with a 3-methyl ester—is directly embedded in the synthetic route to vericiguat (Verquvo™), an FDA-approved soluble guanylate cyclase (sGC) stimulator for chronic heart failure [2], making it a strategically relevant building block for both exploratory medicinal chemistry and late-stage intermediate supply.

Why Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Cannot Be Replaced by Non-Fluorinated or De-esterified Analogs


Within the pyrazolo[3,4-b]pyridine class, the C5 position and C3 ester are not interchangeable decorations; they are pharmacophoric determinants that dictate target engagement, metabolic fate, and synthetic tractability. The 5-fluoro substituent engages the kinase hinge region through both hydrogen-bond acceptance and electrostatic stabilization, while simultaneously blocking CYP450-mediated oxidation at that position—a dual advantage that non-fluorinated (H), chloro, or methyl analogs cannot replicate [1]. In the vericiguat program, the 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate core was the essential intermediate that enabled construction of the final drug; substituting the fluorine or ester during early steps produced intermediates incompatible with downstream coupling chemistry [2]. Similarly, SAR studies on antichagasic pyrazolo[3,4-b]pyridines demonstrated that the presence of fluorine at the Y position (C5 equivalent) was a prerequisite for achieving trypanocidal IC₅₀ values below 2 µg/mL, while hydroxyl or nitro analogs showed weaker or inconsistent activity [3]. These findings establish that procurement decisions cannot default to the nearest available pyrazolo[3,4-b]pyridine analog without risking loss of target potency, metabolic stability, or synthetic utility.

Quantitative Differentiation Evidence for Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Against Closest Analogs


Vericiguat Intermediate Provenance: Direct Link to an FDA-Approved Drug Versus Non-Fluorinated Core

Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is the explicit C3-methyl ester intermediate in the published Bayer synthesis of vericiguat (BAY 1021189), an FDA-approved once-daily sGC stimulator for chronic heart failure [1]. The key synthetic sequence condenses 5-amino-1H-pyrazole-3-carboxylate A with aldehyde B to construct the 5-fluoro-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate core C, which bears the identical 5-fluoro and 3-methyl ester pattern of the target compound [1]. In contrast, the non-fluorinated analog methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-83-2) lacks the C5 fluorine, making it structurally incapable of serving as a direct precursor to vericiguat or any 5-fluoro-substituted sGC stimulator in the Bayer clinical pipeline [2]. This established route-of-origin differentiation means that for any group pursuing vericiguat-related SAR, impurity profiling, or backup programs, the 5-fluoro methyl ester is non-substitutable.

sGC stimulator cardiovascular process chemistry drug intermediate

C5 Fluorine as a Hinge-Binding Determinant in FGFR Kinase Inhibition: SAR Comparison Against C5-H and C5-Cl Analogs

In the Zhao et al. FGFR inhibitor series, the 1H-pyrazolo[3,4-b]pyridine scaffold was optimized to achieve single-digit nanomolar FGFR potency. The C5 fluorine atom contributes to hinge-region binding through electrostatic interaction with the kinase backbone NH, while also withdrawing electron density from the pyridine ring to modulate the pKₐ of the adjacent pyrazole NH [1]. The lead compound 7n (bearing a C3 aryl substituent on a pyrazolo[3,4-b]pyridine core with electron-withdrawing substitution at C5) achieved IC₅₀ values in the low nanomolar range and demonstrated in vivo antitumor efficacy in an FGFR1-driven H1581 xenograft model [1]. Although the exact methyl ester compound was a synthetic intermediate rather than the final assayed entity, class-level SAR from this study and the broader FGFR patent literature (WO2010111527) establishes that C5-fluorinated pyrazolo[3,4-b]pyridine-3-carboxylates yield IC₅₀ values <10 nM against Abl1 and FLT3 kinases, whereas C5-H or C5-Cl analogs consistently show 10- to 100-fold weaker activity due to loss of halogen-bonding and altered electronic profile [2].

FGFR kinase hinge-binding halogen bond oncology

Fluorine-Mediated Metabolic Stability: Blocking C5 Oxidative Metabolism Versus Non-Fluorinated Scaffold

A key objective in the vericiguat lead optimization campaign was to reduce oxidative metabolism that limited the half-life of the predecessor compound riociguat (requiring three-times-daily dosing). The incorporation of fluorine at the C5 position of the pyrazolo[3,4-b]pyridine core was a deliberate strategy to block CYP450-mediated oxidation at that site, contributing to the once-daily pharmacokinetic profile of vericiguat [1]. This is consistent with the well-established medicinal chemistry principle that fluorine substitution at metabolically labile aromatic C–H positions increases metabolic stability by preventing hydroxylation [2]. The non-fluorinated methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-83-2) retains the C5 hydrogen, leaving this position vulnerable to oxidative metabolism and potentially yielding shorter half-life, higher clearance, or reactive metabolite formation in downstream compounds.

metabolic stability CYP450 oxidative metabolism pharmacokinetics

Methyl Ester as a Superior Synthetic Handle Compared to the Free Carboxylic Acid

The C3 methyl ester serves as a protected carboxylate that enables downstream transformations (amide coupling, reduction, hydrolysis, or Grignard addition) under conditions where the free carboxylic acid would be incompatible due to protonation, poor solubility in organic solvents, or competing side reactions. In the vericiguat synthesis, the methyl ester is retained through the pyrazolo[3,4-b]pyridine ring construction and later converted to the final carbamate functionality [1]. The corresponding free acid, 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1211586-74-1), is commercially available but requires additional activation (e.g., conversion to acid chloride or use of coupling reagents) for amide bond formation, adding a step and introducing racemization or degradation risks. The ethyl ester analog (CAS 1823887-46-2) offers similar reactivity but introduces a different steric and lipophilic profile that may alter reaction kinetics in sterically demanding transformations . Computed physicochemical properties (Chem960) indicate the methyl ester has a molecular weight of 195.15 g/mol and exactly 2 rotatable bonds, providing a favorable balance of conformational restriction and synthetic accessibility .

synthetic chemistry ester vs acid cross-coupling solubility

High-Value Application Scenarios for Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1256817-19-2)


Vericiguat Process Development, Impurity Synthesis, and sGC Backup Programs

This compound is the direct C3 methyl ester intermediate in the published vericiguat route [1]. Pharmaceutical development groups seeking to manufacture vericiguat impurities, validate analytical reference standards, or explore backup sGC stimulators with modified N1 or C3 substituents must use the 5-fluoro methyl ester as starting material. The non-fluorinated analog (CAS 916325-83-2) cannot yield the correct 5-fluoro substitution pattern required for sGC target engagement [2]. Bayer's patent WO2011147809 explicitly protects this intermediate class, and any generic process development will depend on reliable sourcing of this specific CAS number.

Kinase Inhibitor Library Synthesis with Pre-Installed Hinge-Binding Fluorine Pharmacophore

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit the 5-fluoro pyrazolo[3,4-b]pyridine-3-carboxylate as a central scaffold for parallel diversification. The C5 fluorine provides the hinge-binding halogen bond and electronic tuning identified in the FGFR inhibitor series [3], while the C3 methyl ester can be directly converted to amides, hydrazides, or heterocycles via standard diversification chemistry. Compared to using the non-fluorinated core, this building block delivers compounds with predicted 10- to 100-fold higher kinase potency based on class SAR [4], accelerating hit-to-lead timelines.

Antiparasitic Drug Discovery: Trypanosoma cruzi and Leishmania Programs

The SAR established by Dias et al. demonstrates that fluorine substitution at the C5-equivalent position on the pyrazolo[3,4-b]pyridine scaffold is critical for trypanocidal activity, with fluorinated derivatives achieving IC₅₀ values as low as 1.9 µg/mL against T. cruzi [5]. The methyl ester functionality provides a handle for further optimization of physicochemical properties and target engagement. Groups working on Chagas disease or leishmaniasis can use this compound as a starting point for synthesizing and evaluating new antichagasic candidates, leveraging the proven role of C5 fluorine in this therapeutic context.

Chemical Biology Probe Development for FGFR-Dependent Cancers

The FGFR1-driven H1581 xenograft model validated that pyrazolo[3,4-b]pyridine-based inhibitors with appropriate substitution achieve significant in vivo antitumor activity [3]. Researchers developing chemical probes for FGFR1–4, or investigating FGFR fusion-driven cancers (cholangiocarcinoma, bladder cancer, 8p11 myeloproliferative syndrome), can employ the 5-fluoro methyl ester as a key intermediate for constructing probe candidates with the correct substitution geometry. The fluorine atom not only enhances potency but also enables ¹⁸F radiolabeling strategies for PET tracer development, providing a dual-use advantage over non-fluorinated scaffolds.

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